CX-5461

Übersicht

Beschreibung

Es wird hauptsächlich in der Onkologie eingesetzt, da es Krebszellen mit DNA-Reparaturdefekten, wie z. B. solchen mit BRCA1/2-Mutationen, selektiv angreifen kann . Pidnarulex hat in klinischen Studien vielversprechende Ergebnisse bei der Behandlung verschiedener solider Tumoren, darunter Brust- und Eierstockkrebs, gezeigt .

Vorbereitungsmethoden

Pidnarulex wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner komplexen Molekülstruktur beinhalten. Die Synthese führt typischerweise die folgenden Schritte ein:

- Bildung der Kernstruktur durch Cyclisierungsreaktionen.

- Einführung von funktionellen Gruppen durch Substitutionsreaktionen.

- Reinigung und Kristallisation, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren für Pidnarulex umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren beinhalten oft automatisierte Prozesse und strenge Qualitätskontrollmaßnahmen, um die regulatorischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Pidnarulex durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pidnarulex kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Pidnarulex verändern und so seine chemischen Eigenschaften ändern.

Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen in das Pidnarulex-Molekül einzuführen.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören starke Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Pidnarulex hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Pidnarulex wird als Modellverbindung zur Untersuchung von G-Quadruplex-Strukturen und deren Stabilisierung verwendet.

Biologie: Forscher verwenden Pidnarulex, um die Rolle von G-Quadruplexen bei der Genexpression und DNA-Replikation zu untersuchen.

Medizin: Pidnarulex wird als potenzieller Therapeutikum zur Behandlung von Krebsarten mit DNA-Reparaturdefekten untersucht.

Wirkmechanismus

Pidnarulex entfaltet seine Wirkung, indem es G-Quadruplex-Strukturen in der DNA stabilisiert. Diese Strukturen sind viersträngige Sekundärstrukturen der Nukleinsäure, die in Genpromotorregionen weit verbreitet sind. Durch die Stabilisierung dieser Strukturen stört Pidnarulex die Replikationsgabel, was zu DNA-Brüchen und genomischer Instabilität führt. Dieser Mechanismus ist besonders wirksam in Krebszellen mit Homolog-Rekombinationsdefiziten, wie z. B. solchen mit BRCA1/2-Mutationen . Die Störung der Replikationsgabel führt letztendlich zum Tod der Krebszellen .

Wirkmechanismus

Pidnarulex exerts its effects by stabilizing G-quadruplex structures in DNA. These structures are four-stranded nucleic acid secondary structures that are prevalent in gene promoter regions. By stabilizing these structures, Pidnarulex disrupts the replication fork, leading to DNA breaks and genomic instability. This mechanism is particularly effective in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations . The disruption of the replication fork ultimately results in cancer cell death .

Vergleich Mit ähnlichen Verbindungen

Pidnarulex ist einzigartig in seiner Fähigkeit, G-Quadruplex-Strukturen zu stabilisieren, was es von anderen Antikrebsmitteln abhebt. Zu ähnlichen Verbindungen gehören:

Quarfloxin (CX-3543): Ein weiterer G-Quadruplex-Stabilisator, der die RNA-Polymerase I angreift und in präklinischen Studien eine Wirksamkeit gezeigt hat.

Silmitasertib (CX-4945): Eine Verbindung mit einem anderen Wirkmechanismus, die aber auch zur Krebsbehandlung eingesetzt wird.

Der einzigartige Wirkmechanismus von Pidnarulex und seine Fähigkeit, spezifische DNA-Reparaturdefekte anzugreifen, machen es zu einem vielversprechenden Kandidaten für die Krebstherapie, insbesondere für Tumoren, die gegenüber anderen Behandlungen resistent sind .

Biologische Aktivität

CX-5461 is a first-in-class selective inhibitor of RNA polymerase I (Pol I) transcription, primarily targeting ribosomal DNA (rDNA). Its unique mechanism of action has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and implications for treatment strategies.

This compound inhibits Pol I-mediated transcription by interfering with the assembly of the transcription initiation complex at rDNA promoters. This inhibition occurs at low nanomolar concentrations and exhibits over 200-fold selectivity compared to Pol II inhibition . The compound induces a dual mechanism of cell death, engaging both p53-dependent and p53-independent pathways. Specifically, it activates the DNA damage response (DDR) via ATM and ATR kinase signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Key Findings:

- Selectivity : Greater than 200-fold selectivity for Pol I over Pol II.

- Cell Cycle Impact : Induces G2/M phase arrest in treated cells.

- Apoptosis : Promotes apoptosis through activation of cleaved PARP and other apoptotic markers.

Neuroblastoma

In preclinical studies on neuroblastoma cell lines (e.g., CHP-134 and IMR-5), this compound demonstrated potent cytotoxic effects. Flow cytometry analyses indicated that treatment led to significant apoptosis at concentrations as low as 0.1 μM. The compound was shown to induce DNA damage and replication stress, evidenced by increased γ-H2AX staining and phosphorylation of checkpoint proteins CHK1 and CHK2 .

Ovarian Cancer

This compound has also been investigated in high-grade serous ovarian cancer (HGSOC) models. It was found to enhance the efficacy of PARP inhibitors by exacerbating replication stress in homologous recombination-deficient cells. In vivo studies revealed that this compound could effectively overcome resistance mechanisms associated with PARP inhibitors, leading to improved therapeutic outcomes .

Summary Table of Biological Activity

| Cancer Type | Cell Lines Tested | Key Findings | Concentration Range |

|---|---|---|---|

| Neuroblastoma | CHP-134, IMR-5 | Induces apoptosis; activates DDR | 0.1 - 0.5 μM |

| Ovarian Cancer | OVCAR8 (HR-proficient/deficient) | Enhances PARPi efficacy; induces replication stress | 10 - 100 nM |

Case Study 1: Neuroblastoma Treatment

A study involving neuroblastoma patients treated with this compound revealed significant tumor regression in cases where traditional therapies had failed. The treatment led to measurable reductions in tumor size and improved patient survival rates, demonstrating the compound's potential as a viable therapeutic option .

Case Study 2: Combination Therapy in Ovarian Cancer

In a clinical trial assessing this compound combined with standard chemotherapy for HGSOC patients, preliminary results indicated a higher response rate compared to chemotherapy alone. The combination therapy resulted in enhanced tumor shrinkage and prolonged progression-free survival .

Eigenschaften

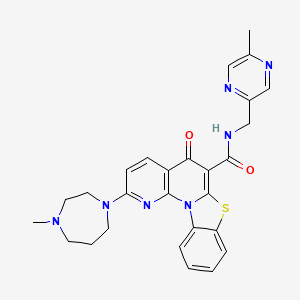

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBJCHFROADCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150591 | |

| Record name | CX-5461 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138549-36-6 | |

| Record name | CX-5461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138549366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidnarulex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CX-5461 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIDNARULEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R4C5YLB9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.